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Quantitative Structural Data

The linear geometry of the [Ag(NH₃)₂]⁺ cation is consistently confirmed by crystallographic data,

characterized by nearly 180° N-Ag-N bond angles and specific Ag-N bond lengths.

Table 1: Coordination Geometry and Bond Lengths

Compound Name
N–Ag–N Bond
Angle (°)

Ag–N Bond Length (Å)
Source /
Reference

Tetra-kis[diamminesilver(I)] bis-(2-

hydroxy-5-methylbenzene-1,3-
disulfonate) [1]

175.2(2),

178.08(16),
175.8(2), 178.20(19)

Not Specified [1]

Bis[diamminesilver(I)] 5-
nitroisophthalate monohydrate [2]

N1–Ag1–N2:
169.90(19); N3–

Ag2–N4: 174.05(16)

Ag1–N1: 2.112(5); Ag1–
N2: 2.105(5); Ag2–N3:

2.088(4); Ag2–N4:
2.094(4)

[2]

Table 2: Key Supramolecular Interactions
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Interaction Type Observed Distance Role in Network Stability

Ag⋯Ag interaction [1] 3.3151(1) Å Forms linear [Ag(NH₃)₂]ₙ polycationic
chains

Ag⋯Owater interaction

[2]

2.725(4) Å and 2.985(4) Å Secondary interaction influencing geometry

π–π stacking [2] Centroid–centroid: 3.975(3)
Å

Stabilizes crystal packing

lp(O)⋯π interaction [2] O⋯centroid: 3.401(4) Å Stabilizes crystal packing

Experimental Protocols

The following methodology is adapted from procedures used to crystallize diamminesilver(I) complexes,

particularly the 5-nitroisophthalate monohydrate compound [2].

Synthesis and Crystallization

Procedure: The title compound was prepared by combining silver(I) salt (e.g., AgNO₃ or Ag₂O) and

5-nitroisophthalic acid (H₂nipa) in an ammoniacal aqueous solution. The mixture was stirred at room
temperature or gently heated until a clear solution formed. Slow evaporation of the solution over

several days yielded colorless crystals suitable for X-ray diffraction [2].
Key Condition: The ammoniacal environment is crucial for generating the [Ag(NH₃)₂]⁺ cation in

solution, which then self-assembles with the anionic carboxylate component [2].

Data Collection and Structure Refinement

Instrumentation: Data for the 5-nitroisophthalate compound was collected using an Oxford

Diffraction Gemini S Ultra diffractometer with Mo Kα radiation (λ = 0.71073 Å) at 298 K [2].
Structure Solution: The crystal structure was solved using SHELXS97 (direct methods) and refined

with SHELXL97 using a full-matrix least-squares method on F² [2].
Hydrogen Atoms: H-atoms bonded to carbon were placed in calculated positions, while those on

ammonia and water molecules were located from difference Fourier maps and refined with distance
restraints [2].
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Graphviz Visualizations

The following diagrams, generated from DOT scripts, illustrate the molecular structure and supramolecular

network of the diamminesilver(I) complex. The colors comply with your specified palette and contrast rules.

Diagram 1: The linear, two-coordinate [Ag(NH₃)₂]⁺ cation with dative bonds.
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Diagram 2: Supramolecular network stabilized by Ag-Ag, H-bonding, and Ag-O interactions.

Key Structural Insights for Drug Development

Robust Linear Motif: The [Ag(NH₃)₂]⁺ cation's linear geometry is highly consistent across different
crystalline environments, making it a predictable and reliable building block in supramolecular

chemistry [1] [2].
Versatile Supramolecular Interactions: The cation's ability to form argentophilic interactions,

hydrogen bonds via NH₃ ligands, and secondary Ag···O interactions enables the construction of
diverse and stable 3D architectures [1] [2]. This is highly relevant for designing metal-organic

frameworks (MOFs) or coordination polymers with potential applications in drug delivery systems.
Influence on Packing: Weak interactions like lp(O)···π and offset π-π stacking, while subtle, are

critical in dictating the final crystal packing, which can influence the physicochemical properties of a
solid-form drug [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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